5-{[(4-tert-butylphenyl)carbonyl]amino}-2,4-dichlorobenzamide
Overview
Description
5-{[(4-tert-butylphenyl)carbonyl]amino}-2,4-dichlorobenzamide is a chemical compound with the molecular formula C18H18Cl2N2O2 and a molecular weight of 365.2537 g/mol . This compound is characterized by the presence of a tert-butylphenyl group, a carbonyl group, and two chlorine atoms attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-{[(4-tert-butylphenyl)carbonyl]amino}-2,4-dichlorobenzamide involves several steps. One common method includes the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 2,4-dichloroaniline in the presence of a base such as triethylamine to yield the final product . The reaction conditions typically involve refluxing the mixture in an appropriate solvent like dichloromethane.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-{[(4-tert-butylphenyl)carbonyl]amino}-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carbonyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{[(4-tert-butylphenyl)carbonyl]amino}-2,4-dichlorobenzamide is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 5-{[(4-tert-butylphenyl)carbonyl]amino}-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to reduced disease symptoms .
Comparison with Similar Compounds
Similar compounds to 5-{[(4-tert-butylphenyl)carbonyl]amino}-2,4-dichlorobenzamide include other benzamide derivatives with different substituents on the benzene ring. These compounds may have varying chemical properties and biological activities. For instance:
N-(4-tert-butylphenyl)-2,4-dichlorobenzamide: Similar structure but lacks the carbonyl group, leading to different reactivity and biological effects.
2,4-Dichlorobenzamide: Lacks the tert-butylphenyl group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-[(4-tert-butylbenzoyl)amino]-2,4-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-18(2,3)11-6-4-10(5-7-11)17(24)22-15-8-12(16(21)23)13(19)9-14(15)20/h4-9H,1-3H3,(H2,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCCTBXBVDVEAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C(=O)N)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407267 | |
Record name | CBMicro_022118 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5522-53-2 | |
Record name | CBMicro_022118 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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